REACTION_CXSMILES
|
[F:1][C:2]1[CH:35]=[CH:34][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][N:10](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:9][C:8]2([CH3:33])[CH3:32])=[CH:4][CH:3]=1.Cl>ClCCl.O1CCOCC1>[F:1][C:2]1[CH:35]=[CH:34][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][NH:10][CH2:9][C:8]2([CH3:33])[CH3:32])=[CH:4][CH:3]=1
|
Name
|
1-(4-fluorobenzyl)-2,2-dimethyl-4-tritylpiperazine
|
Quantity
|
0.126 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C(CN(CC2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)(C)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
before concentrating under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C(CNCC2)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |